N-benzyl-N-methyl-3-pyrrolidinaminedihydrochloride
Overview
Description
Scientific Research Applications
Catalytic Processes and Material Synthesis
- Research has explored the catalytic behaviors of various complexes, including those related to pyrrolidine derivatives, in processes like hydrogenation, halogenation, and others. For instance, the study of catalytic 1,2-regioselective dearomatization of N-heteroaromatics via hydroboration showcases the utility of pyrrolidine-related compounds in selective chemical synthesis (Heng Liu et al., 2018).
Molecular Structure Studies
- Investigations into the molecular structure of compounds involving pyrrolidine rings highlight their complexity and the interactions at play, which can inform the design of new materials and molecules. For example, the local structure and polar order in liquid N-Methyl-2-pyrrolidone (NMP) have been detailed, providing insight into its solvation properties (N. Basma et al., 2018).
Reactivity and Stability Studies
- Studies on the stability and reactivity of pyrrolidinium cations, including those with various N-substituents, in alkaline media are crucial for applications in anion exchange membranes and other technologies. The synthesis and characterization of pyrrolidinium-based anion exchange membranes, emphasizing their chemical stability, represent this application area (F. Gu et al., 2014).
Solvent Selection and Solubility Studies
- The selection of solvents based on cohesive energy densities in molecular bulk heterojunction systems involves understanding the solubility parameters of materials, including those related to pyrrolidine derivatives. This research aids in optimizing solvent systems for applications in energy materials and devices (Bright Walker et al., 2011).
Properties
IUPAC Name |
N-benzyl-N-methylpyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWKKVNQJXCJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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